6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the reaction of 2-aminopyridine with glyoxal under acidic conditions, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of 2-aminopyridine and aldehydes in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. These methods may include the use of continuous flow reactors to optimize reaction times and yields .
Analyse Chemischer Reaktionen
Types of Reactions
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazin-7-one derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs .
Wissenschaftliche Forschungsanwendungen
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to interact with GABA_A receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both imidazole and pyridazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C5H4N4O |
---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
6,7a-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-5)6-2-7-4/h1-2,4H,(H,9,10) |
InChI-Schlüssel |
GDONHGGERHJFBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=O)C2C1=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.